molecular formula C27H26N2O5S B2844861 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 866897-55-4

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2844861
M. Wt: 490.57
InChI Key: KTNDZNQGAUIPAK-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, amide, alkane) is also identified based on its functional groups.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple precursors. The choice of reactions depends on the functional groups present in the target molecule. Common reactions include substitution, addition, elimination, and rearrangement reactions.



Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups. For example, alcohols can be dehydrated to form alkenes, while carboxylic acids can react with alcohols to form esters.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity, and stability can also be analyzed.


Scientific Research Applications

Structural and Photophysical Properties

  • Host-Guest Complexes and Fluorescence Emission : The study by Karmakar et al. explored structural aspects and properties of salts and inclusion compounds related to isoquinoline derivatives, revealing how their interactions with acids and guest molecules affect gel formation, crystallinity, and fluorescence emission. This research provides insights into the molecular architecture and photophysical properties, potentially useful for developing advanced materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Chemical Synthesis and Catalysis

  • Photooxidation Catalysts : Li and Ye detailed the synthesis and characterization of cationic Ir(III) complexes demonstrating significant photocatalytic activity for the oxidation of sulfides into sulfoxides under mild conditions. This work highlights the compound's utility in efficient and selective chemical transformations, relevant for environmental and synthetic chemistry applications (Li & Ye, 2019).

Molecular Structure Analysis

  • Crystallography of Isoquinoline Derivatives : The crystal structure of various isoquinoline derivatives, as reported by Celik et al., provides valuable information on their molecular conformation, intermolecular interactions, and potential for forming stable crystalline materials. These insights are crucial for the design of molecular materials with desired physical and chemical properties (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).

Anticancer Research

  • Anticancer Agents Synthesis : Fang et al. reported on the design, synthesis, and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines. This research suggests the potential application of these compounds in developing new anticancer therapies (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing. This includes studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions it can undergo, or finding new applications for the compound in areas like medicine or materials science.


properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-21-11-13-24-23(15-21)27(31)25(35(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNDZNQGAUIPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

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